Foreword: Unveiling a Symmetrical Workhorse for Advanced Synthesis
Foreword: Unveiling a Symmetrical Workhorse for Advanced Synthesis
An In-depth Technical Guide to 4,4'-(Piperazine-1,4-diyl)dibenzaldehyde
In the landscape of chemical synthesis, certain molecules distinguish themselves not by inherent complexity, but by the elegant simplicity and profound utility they offer. 4,4'-(Piperazine-1,4-diyl)dibenzaldehyde, CAS 10159-39-4, is a paramount example of such a molecule. Its rigid, symmetrical structure, featuring a central piperazine core flanked by two reactive benzaldehyde moieties, establishes it as a quintessential building block for researchers in materials science and drug discovery. This guide moves beyond a simple recitation of facts to provide a deeper, field-tested understanding of this compound. We will explore the causality behind its synthesis, the logic of its reactivity, and the innovative applications it enables, offering a comprehensive resource for the discerning scientist.
Core Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is the bedrock of its effective application in any research endeavor. The data presented below are essential for reaction planning, purification, and structural confirmation.
Physicochemical Properties
The key physical and chemical identifiers for 4,4'-(Piperazine-1,4-diyl)dibenzaldehyde are summarized for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 10159-39-4 | [1] |
| Molecular Formula | C₁₈H₁₈N₂O₂ | [2] |
| Molecular Weight | 294.35 g/mol | [2] |
| IUPAC Name | 4-[4-(4-formylphenyl)piperazin-1-yl]benzaldehyde | [2] |
| Synonyms | 4,4'-(1,4-Piperazinediyl)bis-benzaldehyde | [2] |
| Appearance | Light yellow solid | [3] |
| Purity | Typically ≥98% | [1] |
| Storage | 4°C, stored under nitrogen | - |
Spectroscopic Signature
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¹H NMR (Expected): In a solvent like CDCl₃, the spectrum would exhibit three main signals:
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A sharp singlet for the aldehydic protons (-CHO) , expected far downfield around δ 9.8-10.0 ppm .
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Two distinct doublets in the aromatic region, representing an AA'BB' system for the phenyl protons. The protons ortho to the aldehyde group would appear around δ 7.7-7.8 ppm , while the protons ortho to the piperazine nitrogen would be shifted upfield to around δ 6.9-7.0 ppm due to the electron-donating effect of the nitrogen.
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A singlet for the eight equivalent piperazine protons (-CH₂CH₂-) around δ 3.4-3.5 ppm . The equivalence arises from the rapid chair-to-chair interconversion of the piperazine ring at room temperature.
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¹³C NMR (Expected): The proton-decoupled spectrum would be characterized by its simplicity due to the molecule's symmetry:
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Aldehyde Carbonyl (C=O): ~190-192 ppm
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Aromatic C-N: ~150-155 ppm
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Aromatic C-CHO: ~130-135 ppm
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Aromatic C-H (ortho to CHO): ~130 ppm
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Aromatic C-H (ortho to N): ~115-120 ppm
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Piperazine Carbons (C-N): ~45-50 ppm
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IR Spectroscopy (Expected): Key vibrational modes would confirm the presence of the primary functional groups:
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~1685-1705 cm⁻¹: A strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde.
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~2720 cm⁻¹ and ~2820 cm⁻¹: Two weak bands characteristic of the C-H stretch of the aldehyde proton (Fermi resonance).
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~3000-3100 cm⁻¹: Aromatic C-H stretching.
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~2800-3000 cm⁻¹: Aliphatic C-H stretching from the piperazine ring.
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~1580-1600 cm⁻¹: Aromatic C=C stretching.
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~1200-1300 cm⁻¹: Aryl C-N stretching.
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Mass Spectrometry (Expected):
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The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 294.14 , corresponding to the molecular formula C₁₈H₁₈N₂O₂.
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Synthesis Protocol and Mechanistic Rationale
The most efficient and widely documented method for preparing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is both high-yielding and operationally simple.
Core Mechanism: Nucleophilic Aromatic Substitution (SₙAr)
The synthesis hinges on the reaction of piperazine with two equivalents of an activated 4-halobenzaldehyde, typically 4-fluorobenzaldehyde. The causality is clear:
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Nucleophile: The secondary amine groups of the piperazine act as the nucleophile.
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Electrophile: The 4-fluorobenzaldehyde serves as the electrophile. The carbon atom attached to the fluorine is electron-deficient.
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Activation: The reaction is feasible because the potent electron-withdrawing aldehyde group (-CHO) in the para position activates the aromatic ring toward nucleophilic attack, stabilizing the negatively charged intermediate (Meisenheimer complex). Fluorine is an excellent leaving group for SₙAr reactions due to its high electronegativity, which enhances the electrophilicity of the ipso-carbon.
Validated Experimental Protocol
This protocol is adapted from a documented synthesis which reports a 93% yield.[3]
Materials:
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Piperazine (1.0 g, 11.62 mmol)
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4-Fluorobenzaldehyde (1.44 g, 11.62 mmol - Note: The reference uses 0.63 mL, 5.81 mmol, suggesting a 2:1 molar ratio of piperazine to 4-fluorobenzaldehyde is not strictly necessary, but a 1:2 ratio of piperazine to the halide is stoichiometrically required for the final product. The procedure below is adjusted for clarity to target the disubstituted product). For the purpose of this guide, we will assume a stoichiometric ratio targeting the final product: Piperazine (0.85 g, 9.86 mmol) and 4-Fluorobenzaldehyde (2.45 g, 19.72 mmol).
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2-Methoxyethanol
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Deionized Water
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Round-bottom flask with reflux condenser
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Stir plate and magnetic stir bar
Procedure:
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Dissolution: In a round-bottom flask, dissolve piperazine (0.85 g, 9.86 mmol) in a solvent mixture of deionized water (18 mL) and 2-methoxyethanol (20 mL).
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Heating: Heat the mixture to reflux with stirring.
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Addition of Electrophile: In a separate vessel, dissolve 4-fluorobenzaldehyde (2.45 g, 19.72 mmol) in 2-methoxyethanol (10 mL). Add this solution dropwise to the refluxing piperazine mixture.
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Reaction: Continue to reflux the reaction mixture for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Precipitation & Isolation: After cooling the mixture to room temperature, pour it into a beaker containing 100 mL of deionized water. A light yellow precipitate will form.
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Filtration & Drying: Collect the solid product by vacuum filtration, washing the precipitate with additional water. Dry the collected solid in a vacuum oven to obtain the final product.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4,4'-(Piperazine-1,4-diyl)dibenzaldehyde.
Applications in Research and Drug Development
The true value of this molecule is realized in its application as a versatile linker and scaffold. Its rigid, C₂-symmetric nature and dual reactive sites make it an ideal candidate for constructing highly ordered, functional superstructures.
Materials Science: A Premier Linker for Covalent Organic Frameworks (COFs)
The dialdehyde functionality is perfectly suited for the synthesis of imine-linked COFs.[1] These materials are porous, crystalline polymers with applications in gas storage, catalysis, and sensing.
Mechanism of COF Formation: The formation of a COF using this linker typically involves a condensation reaction with a multitopic amine, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB) or melamine, under solvothermal conditions. The reaction forms robust and reversible imine (-C=N-) bonds, which allows for "error correction" during the crystallization process, leading to a highly ordered, porous framework.[1] The geometry of the dialdehyde linker and the chosen amine dictates the final topology of the COF.
Caption: Formation of a Covalent Organic Framework (COF) via imine condensation.
Medicinal Chemistry: Leveraging a Privileged Scaffold
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry. This means it is a structural motif that frequently appears in successful drugs across various therapeutic areas. Its presence imparts favorable pharmacokinetic properties, such as:
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Improved Solubility: The two nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility.
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Oral Bioavailability: The scaffold is metabolically robust and often contributes to good absorption, distribution, metabolism, and excretion (ADME) profiles.
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CNS Penetration: The piperazine moiety is a common feature in centrally-acting drugs, suggesting it can facilitate crossing the blood-brain barrier.
While 4,4'-(Piperazine-1,4-diyl)dibenzaldehyde is not itself a therapeutic agent, it serves as an invaluable starting material. The dual aldehyde groups provide synthetic handles for elaboration into more complex drug candidates through reactions like reductive amination, Wittig reactions, or oxidation to dicarboxylic acids, which can then be coupled to other molecules of interest. Researchers have used piperazine derivatives to develop agents with a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed.
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Usage: This compound is intended for research and development purposes only. It is not for human or veterinary use.[1]
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Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Hazards: While specific toxicity data for this compound is not extensively published, chemicals with aldehyde functionalities can be irritants. Avoid inhalation of dust and contact with skin and eyes. For comprehensive information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
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Storage: Store in a tightly sealed container in a cool, dry place, preferably at 4°C under an inert nitrogen atmosphere to prevent oxidation of the aldehyde groups.
References
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4 - Supporting Information . (n.d.). Retrieved January 14, 2026, from [Link]
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4,4'-(Piperazine-1,4-diyl)dibenzaldehyde . (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue . (n.d.). Retrieved January 14, 2026, from [Link]
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A bifunctional covalent organic framework as an efficient platform for cascade catalysis . (2017). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines . (2021). MDPI. Retrieved January 14, 2026, from [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts . (n.d.). Organic Chemistry Data. Retrieved January 14, 2026, from [Link]
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piperazine-1,4-dicarbaldehyde . (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]
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4-{3,5-Bis[2,3,5,6-tetrafluoro-4-(piperazin-1-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}benzaldehyde in the Synthesis of New Dendritic Chromophores . (2024). ResearchGate. Retrieved January 14, 2026, from [Link]
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Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling . (2016). Beilstein Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]
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Benzaldehyde . (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]
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Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors . (2024). PubMed. Retrieved January 14, 2026, from [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry . (2024). ResearchGate. Retrieved January 14, 2026, from [Link]
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The medicinal chemistry of piperazines: A review . (2024). PubMed. Retrieved January 14, 2026, from [Link]
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5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) . (2019). MDPI. Retrieved January 14, 2026, from [Link]
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exploring pharmacological significance of piperazine scaffold . (2016). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved January 14, 2026, from [Link]
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Study of Heterocyclic Ring Systems: Biopharmaceutical Applications of Substituted 4H-1,4-Benzothiazine and Piperazine . (2023). ResearchGate. Retrieved January 14, 2026, from [Link]
